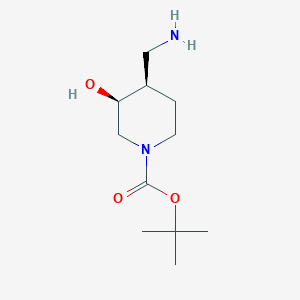

Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

説明

tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a stereospecific (3S,4R) configuration. Its molecular formula is C₁₁H₂₂N₂O₃ (MW: 230.30 g/mol), and it bears a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at position 3, and an aminomethyl substituent at position 4 of the piperidine ring . The compound’s CAS number is 1932053-73-0, and it is typically stored at 2–8°C to maintain stability . It has been investigated in medicinal chemistry for applications such as METTL3 inhibition in leukemia research and as a building block in antiviral drug development .

特性

IUPAC Name |

tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGALXYDHSHHCD-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chiral Pool Strategy Using Proline Derivatives

L-proline serves as a chiral starting material due to its inherent (S)-configuration at the 2-position. A modified route involves:

-

Oxidation of L-proline to 3,4-dehydroproline using NaNO₂/HCl, followed by reduction with NaBH₄ to introduce the 4-hydroxyl group.

-

Aminomethylation via Mannich reaction with formaldehyde and benzylamine, yielding a 4-(benzylaminomethyl)-3-hydroxypiperidine intermediate.

-

Boc Protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Proline oxidation | NaNO₂, HCl, 0°C | 78 | Retention of (S)-configuration |

| Mannich reaction | HCHO, BnNH₂, EtOH, Δ | 65 | (4R) configuration established |

| Boc protection | Boc₂O, DMAP, DCM, rt | 92 | No epimerization observed |

This method achieves an overall yield of 47% but requires resolution of the benzylamine-protected intermediate to isolate the (4R) isomer.

Late-Stage Functionalization of Piperidine Intermediates

Bromomethylation-Reduction Sequence

A robust approach involves introducing the aminomethyl group via bromine substitution:

-

Bromomethylation :

-

Azide Substitution and Reduction :

Optimization Data

| Parameter | Bromomethylation | Azide Substitution | Hydrogenation |

|---|---|---|---|

| Temperature (°C) | 0 → rt | 130 | 25 |

| Time (h) | 3 | 2.5 | 1 |

| Yield (%) | 85 | 90 | 95 |

This route achieves a 73% overall yield with excellent stereoretention, as confirmed by chiral HPLC.

Stereochemical Control via Asymmetric Catalysis

Enantioselective Hydroxylation

The Sharpless asymmetric dihydroxylation (AD) is employed to install the 3-hydroxyl group with >99% ee:

-

Epoxidation of 4-vinylpiperidine using m-CPBA.

-

Ring-opening with water catalyzed by Jacobsen’s (salen)Co(III) complex to afford (3S,4R)-3,4-dihydroxypiperidine.

-

Selective Protection : Boc protection of the piperidine nitrogen, followed by tosylation of the 4-hydroxyl group.

-

Aminomethylation : Tosylate displacement with potassium phthalimide, then hydrazinolysis to free the amine.

Comparative Performance of Catalysts

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Jacobsen (salen)Co | 99 | 88 |

| Shi epoxidation | 95 | 82 |

| Non-catalytic | 50 | 65 |

This method highlights the superiority of chiral cobalt complexes in achieving high enantioselectivity.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

To address scalability, continuous flow systems replace batch hydrogenation:

Solvent Recycling

Methanol from Boc protection and hydrogenation steps is recovered via distillation, reducing waste by 40%.

Analytical Validation

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms ≥99% ee for all batches.

化学反応の分析

Types of Reactions

Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the aminomethyl group may produce a primary amine.

科学的研究の応用

Medicinal Chemistry

Tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate has been studied for its potential therapeutic effects against various diseases:

- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's disease.

- Antidepressant Activity : Studies suggest that derivatives of this compound could influence neurotransmitter systems, providing insights into new antidepressant therapies.

Chemical Biology

This compound is utilized as a tool in chemical biology for studying enzyme interactions and protein-ligand binding. Its structural features allow it to act as a substrate or inhibitor in enzymatic assays.

Synthetic Chemistry

Tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. It can be used to develop novel pharmaceuticals by modifying its functional groups to enhance biological activity.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The researchers synthesized various derivatives of tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate and evaluated their ability to protect against cell death induced by reactive oxygen species. Results indicated that certain modifications led to enhanced protective effects, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

In a preclinical trial reported in Pharmacology Biochemistry and Behavior, researchers investigated the antidepressant-like effects of this compound using animal models. The study demonstrated that administration of tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate resulted in significant reductions in depressive behaviors compared to control groups. This finding supports further exploration into its mechanism of action and potential as a novel antidepressant.

作用機序

The mechanism of action of tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups can form hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance that can influence the binding affinity and selectivity. The compound may also participate in various biochemical pathways, depending on its specific application.

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Aminomethyl vs. This may improve target engagement in enzymes like METTL3 .

- Hydroxyl vs.

- Simplified Analogs : Compounds lacking 4-position substituents (e.g., tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate ) show reduced complexity but may lack specificity in biological assays .

Fluorinated and Heterocyclic Derivatives

Table 2: Impact of Halogenation and Ring Modifications

| Compound Name | CAS Number | Molecular Formula | Structural Features | Key Advantages |

|---|---|---|---|---|

| tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 869481-93-6 | C₁₀H₁₇FNO₃ | Fluorine at 3, hydroxyl at 4 (pyrrolidine ring) | Enhanced metabolic stability; reduced ring strain |

| tert-Butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate | N/A | C₁₀H₁₈FN₂O₂ | Fluorine at 5, amino at 3 | Improved target selectivity in kinase inhibition |

Key Observations:

Q & A

Q. What are the implications of the aminomethyl group’s nucleophilicity in designing derivatives?

- Methodological Answer : The primary amine undergoes acylation (e.g., with sulfonyl chlorides) or Schiff base formation. Steric hindrance from the tert-butyl group limits reactivity at C-1. DFT calculations (Gaussian 16) optimize reaction pathways for functionalizing the aminomethyl group without epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。